Comparative IMPDH Inhibition and Cellular Potency in K562 Leukemia Cells
Tiazofurin, benzamide riboside (BR), and selenazofurin were compared for their ability to inhibit IMPDH activity in human myelogenous leukemia K562 cells [1]. After a 4-hour incubation with 10 µM of each compound, tiazofurin caused a 26% decrease in IMPDH activity, compared to a 49% decrease with BR and a 71% decrease with selenazofurin, establishing a clear potency rank order of selenazofurin > BR > tiazofurin in this specific assay [1].
| Evidence Dimension | Decrease in IMPDH activity |
|---|---|
| Target Compound Data | 26% decrease |
| Comparator Or Baseline | Benzamide riboside: 49% decrease; Selenazofurin: 71% decrease |
| Quantified Difference | Selenazofurin is 2.7x and BR is 1.9x more potent than tiazofurin |
| Conditions | K562 human myelogenous leukemia cells, 10 µM each, 4 hr incubation |
Why This Matters
This demonstrates that tiazofurin is a moderately potent IMPDH inhibitor within this class, offering a distinct potency profile that is useful for studying graded IMPDH inhibition without the maximal potency of selenazofurin.
- [1] Gharehbaghi K, et al. (1994). Comparison of biochemical parameters of benzamide riboside, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin. Biochem Pharmacol. 48(7): 1413-9. View Source
